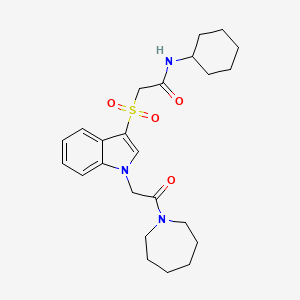

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c28-23(25-19-10-4-3-5-11-19)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-24(29)26-14-8-1-2-9-15-26/h6-7,12-13,16,19H,1-5,8-11,14-15,17-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAKTQVPXJUAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base.

Final Coupling: The final step involves coupling the sulfonylated indole with N-cyclohexylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The azepane ring and the indole core can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

The target compound’s cyclohexyl group distinguishes it from analogs with aryl or alkyl substituents:

- N-(2-Phenylethyl) variant () : A phenylethyl group increases hydrophobicity (logP = 3.49) compared to the cyclohexyl group, which may affect membrane permeability .

- N-(2-Trifluoromethylphenyl) variant () : The trifluoromethyl group enhances metabolic stability and electronegativity, often improving bioavailability .

Table 1: Substituent Effects on Acetamide Nitrogen

*Molecular weight approximated from . †Estimated based on structural similarity.

Indole Core Modifications

Sulfonyl vs. Sulfanyl Linkages

- Sulfonyl (Target Compound) : The sulfonyl group (SO₂) increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl (S–) analogs. This may enhance solubility and target interaction .

- Sulfanyl Variants () : Thioether linkages reduce polarity (logP ~3.5) and may improve membrane permeability but decrease metabolic stability .

Azepane vs. Adamantane or Piperazine Substituents

- Azepane (Target Compound): A flexible seven-membered ring with a secondary amine, offering moderate steric bulk and hydrogen-bond donor capacity.

- Adamantane () : A rigid, bulky bicyclic structure that enhances lipophilicity and may limit blood-brain barrier penetration .

- Piperazine () : A six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding interactions and improved solubility .

Table 2: Indole Substituent Comparisons

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide is a complex organic compound notable for its potential biological activities. This compound features an indole core, a sulfonyl group, and a cyclohexylacetamide moiety, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : 878060-21-0

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The indole moiety may inhibit enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways that are critical in various cellular processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related sulfonamide compounds has shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Anticancer Properties

The indole structure is well-documented for its anticancer properties. Compounds containing indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Preliminary data suggests that this compound may also exhibit similar effects, warranting further investigation into its anticancer potential.

Case Studies

A case study involving a related compound demonstrated that the introduction of the azepane ring significantly enhanced the binding affinity to target proteins involved in cancer progression. This finding suggests that structural modifications can lead to improved biological activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O5S |

| Molecular Weight | 576.71 g/mol |

| CAS Number | 878060-21-0 |

| Antimicrobial Activity | Effective against M. tuberculosis |

| Anticancer Potential | Induces apoptosis in cancer cells |

Q & A

Q. Yield Optimization :

- Use reflux conditions for the alkylation step (e.g., 80°C in THF for 6–8 hours) to improve conversion rates.

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via column chromatography .

- Typical yields range from 40–55%, with losses attributed to steric hindrance during sulfonation .

Basic: Which spectroscopic and computational methods are critical for structural validation of this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Confirm indole proton environments (δ 7.2–8.1 ppm) and sulfonyl/amide protons (δ 3.1–3.5 ppm) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and sulfonyl groups (δ 55–60 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: 467.58) and fragmentation patterns .

Infrared Spectroscopy (IR) : Detect sulfonyl (1350–1450 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

Q. Computational Tools :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics Simulations : Assess stability in aqueous environments (e.g., using GROMACS) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent carriers (DMSO vs. PBS).

- Structural Analogues : Misattribution of activity to closely related derivatives (e.g., fluorophenyl vs. chlorophenyl variants) .

Q. Resolution Strategies :

Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 24–48 hr incubations, ≤0.1% DMSO).

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., azepane vs. pyrrolidine rings) and compare bioactivity .

Target Validation : Use knockdown assays (siRNA) or competitive binding assays to confirm target engagement .

Advanced: What computational approaches predict the binding mode of this compound to protease targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteases (e.g., SARS-CoV-2 Mpro or trypsin-like enzymes). Key parameters:

- Grid box centered on catalytic residues (e.g., His41/Cys145 for Mpro).

- Pose clustering with RMSD ≤2.0 Å .

MM-GBSA Calculations : Estimate binding free energies (ΔG) from MD trajectories to rank affinity .

Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at sulfonyl groups) using MOE or Phase .

Validation : Cross-check with crystallography (if co-crystal structures exist) or mutagenesis data .

Advanced: How does modifying the azepane or sulfonyl groups impact the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

Structural Modifications and PK Effects :

| Modification | Impact | Evidence |

|---|---|---|

| Azepane → Piperidine | Increased metabolic stability (reduced CYP3A4 oxidation) but lower solubility. | |

| Sulfonyl → Carbonyl | Loss of target affinity (e.g., protease inhibition) but improved LogP. |

Q. Methodology for PK Profiling :

In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

In Vivo Studies : Administer orally (10 mg/kg) to rodents and measure plasma half-life (t₁/₂) and bioavailability .

Advanced: What experimental designs are optimal for evaluating this compound’s off-target effects in kinase inhibition assays?

Methodological Answer:

Kinome-Wide Profiling : Use KinomeScan or Eurofins KinaseProfiler to screen against 400+ kinases at 1 µM .

Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .

Cellular Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) on treated cells to identify dysregulated pathways .

Q. Data Interpretation :

- Heatmaps : Visualize kinase inhibition patterns (≥50% inhibition at 1 µM flagged as hits).

- Dose-Response Confirmation : Retest hits at 0.1–10 µM to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.